molecular formula C8H9FN2O2 B13512810 Ethyl 3-amino-5-fluoropicolinate

Ethyl 3-amino-5-fluoropicolinate

Cat. No.: B13512810
M. Wt: 184.17 g/mol
InChI Key: AYZJUPBWSGFQPM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-fluoropicolinate is a fluorinated picolinate ester derivative characterized by an amino group at the 3-position and a fluorine atom at the 5-position of the pyridine ring. Such compounds are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional group diversity .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 3-amino-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3

InChI Key

AYZJUPBWSGFQPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3-amino-5-fluoropyridine.

    Esterification: The amino group is protected, and the pyridine ring is subjected to esterification using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.

    Deprotection: The protecting group on the amino group is then removed under acidic or basic conditions to yield ethyl 3-amino-5-fluoropicolinate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The fluorine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

Ethyl 3-amino-5-fluoropicolinate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism by which ethyl 3-amino-5-fluoropicolinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

Ethyl 3-amino-5-fluoropicolinate differs from similar compounds primarily in its ester group (ethyl vs. methyl), substituents (amino vs. chloro/trifluoromethyl), and fluorine placement. These variations influence solubility, stability, and biological activity. Below is a comparative analysis of select analogs:

Table 1: Comparison of this compound and Related Compounds
Compound Name CAS Number Molecular Formula Key Substituents Solubility & Storage Purity Similarity Score*
Mthis compound 1052714-11-0 C₇H₇FN₂O₂ Amino, Fluoro, Methyl Soluble in DMSO (heating/sonication required) ; Storage: -80°C (6 months), -20°C (1 month) >95% N/A
Ethyl 3-chloro-5-(trifluoromethyl)picolinate 80194-68-9 C₉H₇ClF₃NO₂ Chloro, Trifluoromethyl, Ethyl Data not available N/A 0.91
3-Chloro-5-fluoropicolinic acid 796090-31-8 C₆H₃ClFNO₂ Chloro, Fluoro, Carboxylic Acid Likely polar, water-soluble (acid form) N/A 0.78
Methyl 6-chloro-5-fluoropicolinate 1214337-05-9 C₇H₅ClFNO₂ Chloro, Fluoro, Methyl Commercial availability (pricing varies) N/A N/A

*Similarity scores are derived from structural and functional group alignment .

Impact of Substituents on Properties

  • Amino Group: The 3-amino group increases nucleophilicity, making the compound reactive in coupling reactions (e.g., amide bond formation), unlike chloro- or trifluoromethyl-substituted analogs .
  • Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity improves metabolic stability, while trifluoromethyl groups enhance steric bulk and electron-withdrawing effects, altering binding affinities in target interactions .

Research and Application Context

  • Pharmaceutical Intermediates: Amino-substituted picolinates (e.g., Methyl 3-amino-5-(4-fluorobenzyl)picolinate) are used in synthesizing kinase inhibitors and antimicrobial agents .
  • Agrochemicals : Chloro- and trifluoromethyl-substituted variants (e.g., Ethyl 3-chloro-5-(trifluoromethyl)picolinate) serve as precursors for herbicides due to their bioactivity .

Biological Activity

Ethyl 3-amino-5-fluoropicolinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms, pharmacological effects, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an amino group and a fluorine atom at specific positions. Its chemical formula is C8H9FN2O2C_8H_9FN_2O_2, and it has a molecular weight of approximately 186.16 g/mol. The presence of the amino and fluorine substituents significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that the compound may exhibit:

  • Antimicrobial Activity : Studies have suggested that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like cancer or infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionTargets specific metabolic enzymes
AntiparasiticPotential activity against parasitic infections

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial activity of this compound against various microbial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction Studies :
    Research focusing on the enzyme inhibition properties revealed that this compound effectively inhibited the activity of certain dehydrogenases involved in metabolic pathways. This inhibition was quantified using IC50 values, indicating a promising avenue for drug development targeting metabolic disorders.
  • In Vivo Studies :
    Animal model studies demonstrated the pharmacokinetics and pharmacodynamics of this compound. These studies assessed the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its therapeutic potential.

Table 2: Case Study Overview

Study FocusFindingsImplications
Antimicrobial ActivitySignificant inhibition of bacterial growthPotential antibiotic development
Enzyme InhibitionEffective inhibition of dehydrogenasesTargeting metabolic disorders
PharmacokineticsFavorable ADME profiles in animal modelsSupports further clinical evaluation

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